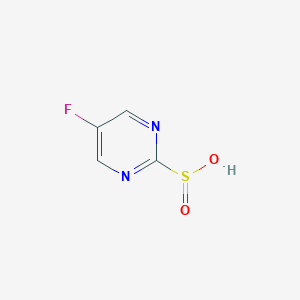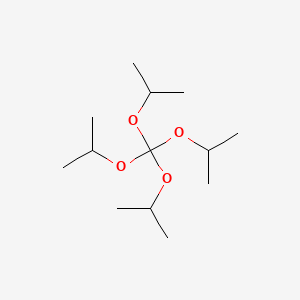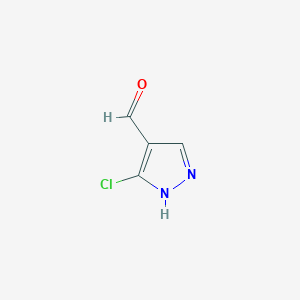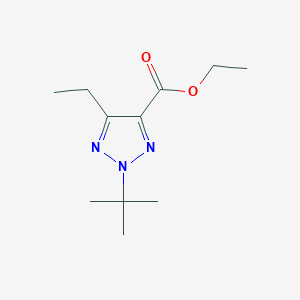
3-Fluoro-2-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-isopropylpyridine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom using a fluorinating agent such as cesium fluoride or potassium fluoride . The reaction conditions often involve elevated temperatures and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-2-isopropylpyridine, often employs scalable and efficient synthetic routes. These methods may involve multi-step processes starting from readily available precursors such as 2-aminopyridine. The process includes chlorination, diazotization, and subsequent fluorination steps to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Substitution Reactions: The isopropyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: Cesium fluoride, potassium fluoride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong nucleophile can yield a variety of substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Aplicaciones Científicas De Investigación
3-Fluoro-2-isopropylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and fluorinated compounds with unique properties
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-isopropylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoro-4-methylpyridine
- 3-Fluoro-2-pyridinecarbonitrile
Comparison
Compared to other fluorinated pyridines, 3-Fluoro-2-isopropylpyridine is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties.
Propiedades
Fórmula molecular |
C8H10FN |
|---|---|
Peso molecular |
139.17 g/mol |
Nombre IUPAC |
3-fluoro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10FN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 |
Clave InChI |
IFKWCKQTMWZSJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)

![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)





